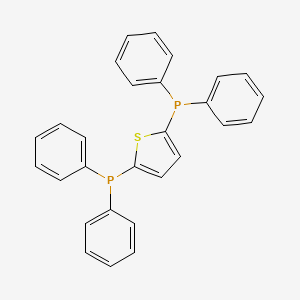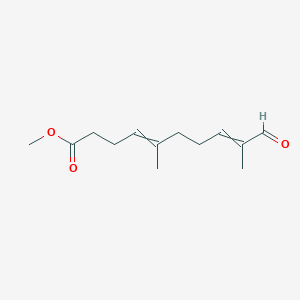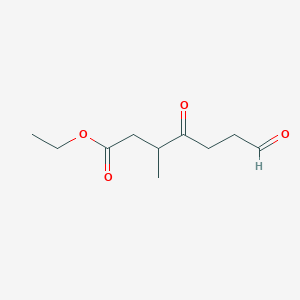
2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one is an organic compound that belongs to the class of phenolic ketones It is characterized by the presence of a hydroxyphenyl group and two phenyl groups attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol or methanol solvent, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality material suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Bisphenol A (BPA): 2,2-Bis(4-hydroxyphenyl)propane, commonly used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Bis(4-hydroxyphenyl)sulfone, used as an alternative to BPA in various applications.
Bisphenol F (BPF): 4,4’-Methylenediphenol, another alternative to BPA with similar applications.
Uniqueness: 2-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its hydroxyphenyl group and diphenylpropanone backbone provide a versatile scaffold for further functionalization and derivatization, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
111865-62-4 |
|---|---|
Molekularformel |
C21H18O2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-19-13-11-17(12-14-19)20(15-16-7-3-1-4-8-16)21(23)18-9-5-2-6-10-18/h1-14,20,22H,15H2 |
InChI-Schlüssel |
RTHFGDIIBTXOIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)


![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)



![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)



